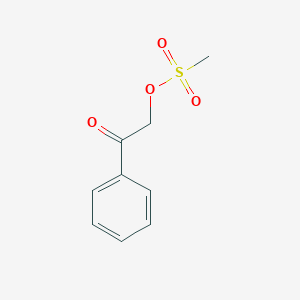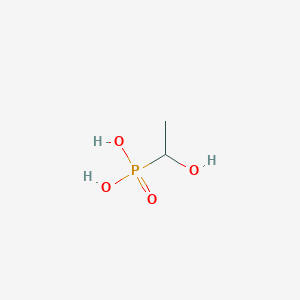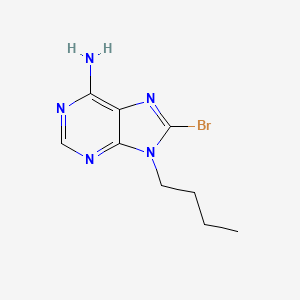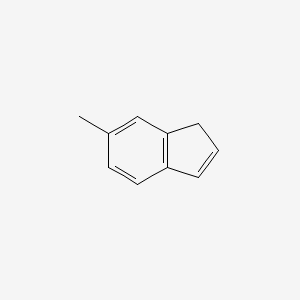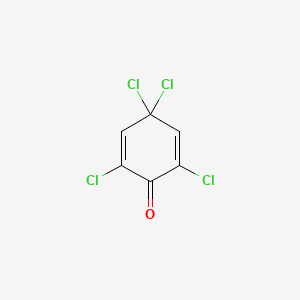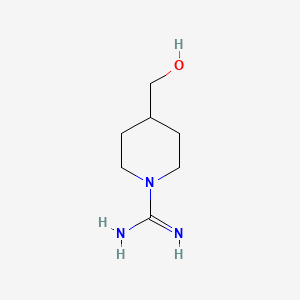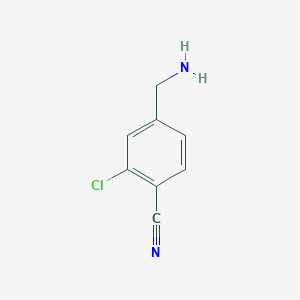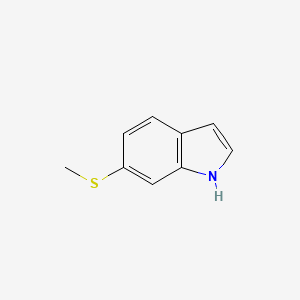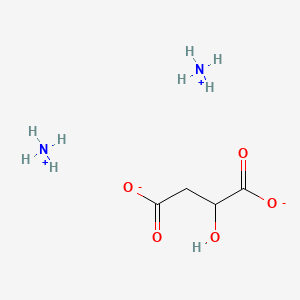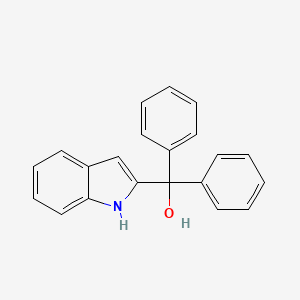
1h-Indol-2-yl(diphenyl)methanol
Descripción general
Descripción
“1h-Indol-2-yl(diphenyl)methanol” is a chemical compound with the molecular formula C21H17NO . It has an average mass of 299.366 Da and a monoisotopic mass of 299.131012 Da .
Synthesis Analysis
The synthesis of “1h-Indol-2-yl(diphenyl)methanol” involves several steps and precursors. Some of the precursors include Indoline , 1-hydroxyindole , and 1-methoxyindole . The synthesis process has been documented in various literature .
Molecular Structure Analysis
The molecular structure of “1h-Indol-2-yl(diphenyl)methanol” is complex, with a large number of carbon ©, hydrogen (H), and nitrogen (N) atoms . The exact structure can be found in various chemical databases .
Chemical Reactions Analysis
The chemical reactions involving “1h-Indol-2-yl(diphenyl)methanol” are complex and involve multiple steps. The formation of ethyl N-alkylated indol-2-carboxylates was confirmed by the disappearance of the indole NH proton signal from the 1H-NMR of these compounds .
Physical And Chemical Properties Analysis
“1h-Indol-2-yl(diphenyl)methanol” has a density of 1.233g/cm3, a boiling point of 435.5ºC at 760 mmHg, and a flash point of 217.2ºC . Its exact mass is 299.13100 and its molecular weight is 299.36600 .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis of Indole Derivatives
Indole derivatives, including compounds related to 1h-Indol-2-yl(diphenyl)methanol, have been studied extensively for their diverse applications across various scientific fields. A notable study synthesized and characterized novel indole-based derivatives, employing techniques like NMR, FT-IR, UV–Visible spectroscopy, and X-ray diffraction (XRD). The research highlighted the potential of these compounds for nonlinear optical (NLO) applications, supported by density functional theory (DFT) analyses and experimental data, suggesting significant prospects in high-tech applications related to NLO properties (Tariq et al., 2020).
Organocatalytic Applications in Chemical Reactions
Another study explored the use of aziridin-2-yl methanols, structurally similar to 1h-Indol-2-yl(diphenyl)methanol, as organocatalysts in Diels–Alder reactions and Friedel–Crafts alkylations. This research demonstrated the effectiveness of these compounds in catalyzing reactions involving N-methyl-pyrrole and N-methyl-indole, achieving moderate to good enantioselectivities and highlighting their utility in asymmetric synthesis (Bonini et al., 2006).
Antiproliferative Activity of Diphenyl Derivatives
In the realm of medicinal chemistry, a series of diphenyl(piperidin-4-yl)methanol derivatives were synthesized and evaluated for their antiproliferative effects against various carcinoma cell lines. The study identified specific compounds within this series as potent antiproliferative agents, showcasing the potential therapeutic applications of these and related molecules in cancer treatment (Prasad et al., 2010).
Catalytic Asymmetric Addition in Organic Synthesis
Research on enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol highlighted its application in catalytic asymmetric additions of organozinc reagents to aldehydes. The study presented a novel approach to the synthesis of this compound and demonstrated its efficacy in achieving high enantioselectivities in the ethylation, methylation, arylation, and alkynylation of aldehydes, contributing valuable insights into the development of chiral catalysts for asymmetric synthesis (Wang et al., 2008).
Propiedades
IUPAC Name |
1H-indol-2-yl(diphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c23-21(17-10-3-1-4-11-17,18-12-5-2-6-13-18)20-15-16-9-7-8-14-19(16)22-20/h1-15,22-23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALJVBVLZNPXBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC4=CC=CC=C4N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302268 | |
| Record name | 1h-indol-2-yl(diphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1h-Indol-2-yl(diphenyl)methanol | |
CAS RN |
20538-21-0 | |
| Record name | NSC149901 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1h-indol-2-yl(diphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



